2,6-Di(furan-2-yl)-3-propylpiperidin-4-one
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Overview
Description
2,6-Di(furan-2-yl)-3-propylpiperidin-4-one is a heterocyclic organic compound featuring a piperidinone core substituted with furan rings at the 2 and 6 positions and a propyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(furan-2-yl)-3-propylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with a suitable piperidinone precursor under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and subsequent alkylation to introduce the propyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di(furan-2-yl)-3-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: The carbonyl group in the piperidinone core can be reduced to form the corresponding alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Di(furan-2-yl)-3-propylpiperidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Investigation of its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2,6-Di(furan-2-yl)-3-propylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings and piperidinone core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
2,6-Di(furan-2-yl)piperidin-4-one: Lacks the propyl group at the 3 position.
3-Propyl-2,6-di(thiazol-2-yl)piperidin-4-one: Contains thiazole rings instead of furan rings.
2,6-Di(furan-2-yl)-3-methylpiperidin-4-one: Contains a methyl group instead of a propyl group at the 3 position.
Uniqueness: 2,6-Di(furan-2-yl)-3-propylpiperidin-4-one is unique due to the combination of its structural features, including the furan rings and the propyl group
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2,6-bis(furan-2-yl)-3-propylpiperidin-4-one |
InChI |
InChI=1S/C16H19NO3/c1-2-5-11-13(18)10-12(14-6-3-8-19-14)17-16(11)15-7-4-9-20-15/h3-4,6-9,11-12,16-17H,2,5,10H2,1H3 |
InChI Key |
LFJPCHSRZIMWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(NC(CC1=O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
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